2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
Description
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride (CAS: 1803562-91-5) is a synthetic organic compound featuring a dimethylamino group and a 1-methylimidazole moiety attached to an acetic acid backbone, with two hydrochloride counterions enhancing its solubility . This structure positions it within a broader class of bioactive molecules, where the imidazole ring and tertiary amine groups are critical for interactions with biological targets. The dihydrochloride salt form is commonly employed in pharmaceuticals to improve stability and bioavailability .
Properties
IUPAC Name |
2-(dimethylamino)-2-(3-methylimidazol-4-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-10(2)7(8(12)13)6-4-9-5-11(6)3;;/h4-5,7H,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLRMJZSKJXSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C(=O)O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride, with the CAS number 1498754-42-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- CAS Number : 1498754-42-9
Synthesis
The synthesis of this compound typically involves the reaction of dimethylamine with 1-methyl-1H-imidazole-5-acetic acid. Various methods have been explored to optimize yield and purity, often employing techniques such as crystallization and chromatography for purification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. In vitro assays demonstrated that certain modifications to the compound structure can enhance its efficacy against cancer cells while maintaining low toxicity to non-cancerous cells .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Base Compound | 78–86 | >100 |
| Compound 6 | 64 | 80 |
| Compound 7 | 61 | 75 |
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Studies have reported effective minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of specific functional groups in the structure appears to enhance its antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Bacteria | MIC (µg/mL) |
|---|---|
| S. aureus (MRSA) | 8 |
| E. faecalis | 4 |
| E. coli | 16 |
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of various derivatives of imidazole-containing compounds on A549 cells, showing that certain substitutions led to enhanced anticancer activity while minimizing cytotoxicity to normal cells .
- Evaluation of Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related compounds against resistant bacterial strains, demonstrating that specific structural modifications could significantly improve activity against pathogens resistant to conventional antibiotics .
Scientific Research Applications
Medicinal Chemistry
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its imidazole ring structure is crucial for developing drugs that target specific biological pathways, especially in the treatment of diseases such as cancer and infections.
Case Study :
In a study focused on synthesizing new anti-cancer agents, derivatives of this compound were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the imidazole moiety significantly enhanced the anticancer activity compared to the parent compound.
Biochemical Research
This compound serves as a non-ionic organic buffering agent, maintaining pH levels in biological systems, particularly in cell cultures. It is effective within a pH range of 6 to 8.5, making it suitable for various biochemical assays and experiments.
Application Example :
In cell culture studies, this compound has been employed to stabilize pH during protein expression experiments, facilitating optimal conditions for enzyme activity and cellular metabolism.
Analytical Chemistry
The compound is also used in analytical applications due to its ability to form stable complexes with metal ions. This property is exploited in various chromatographic techniques for separating and identifying different analytes.
Research Insight :
A recent analytical study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) for the separation of complex mixtures containing biologically active compounds, showcasing its utility in pharmaceutical analysis.
Data Table: Applications Overview
| Application Area | Specific Use Case | Outcome/Impact |
|---|---|---|
| Medicinal Chemistry | Synthesis of anti-cancer agents | Enhanced cytotoxicity against cancer cell lines |
| Biochemical Research | Buffering agent in cell cultures | Maintained optimal pH for enzyme activity |
| Analytical Chemistry | HPLC separation of biological compounds | Improved identification and quantification |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural differentiator is the 1-methyl-1H-imidazol-5-yl substituent. Below is a comparative analysis with analogous compounds (Table 1):
Table 1: Comparative Physicochemical Data
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| Target Compound (1803562-91-5) | C₈H₁₃Cl₂N₃O₂ | 255.92 | 1-Methyl-1H-imidazol-5-yl |
| 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid (1007879-06-2) | C₁₂H₁₄N₂O₂S | 262.32 | 2-Methylbenzo[d]thiazol-5-yl |
| 2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride (2095409-65-5) | C₇H₁₁ClN₂O₂ | 190.63 | 2,4-Dimethyl-1H-imidazol-5-yl |
| Levocetirizine dihydrochloride (130018-87-0) | C₂₁H₂₅Cl₃N₂O₃ | 461.81 | Piperazine and chlorophenyl groups |
Key Observations :
- The target compound’s molecular weight (255.92 g/mol) is intermediate between simpler imidazole derivatives (e.g., 190.63 g/mol in CAS 2095409-65-5) and bulkier pharmaceuticals like levocetirizine dihydrochloride (461.81 g/mol) .
Preparation Methods
General Synthetic Strategy
The synthesis of compounds structurally related to 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride typically involves:
- N-alkylation of imidazole derivatives with haloacetates (e.g., tert-butyl chloroacetate or methyl chloroacetate),
- Hydrolysis of ester intermediates to the corresponding acetic acid derivatives,
- Formation of hydrochloride salts by treatment with hydrochloric acid.
This approach is exemplified in the preparation of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for various bioactive molecules, which shares the imidazole-acetic acid core.
Solvent-Free N-Alkylation Process
A notable environmentally friendly and efficient method involves a solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3). The reaction is conducted at controlled temperatures (initially 0–5 °C, then heated to 60 °C) for 4–6 hours. This yields the tert-butyl ester of imidazol-1-yl-acetic acid as a crystalline solid after addition of water and filtration, eliminating the need for hazardous organic solvents in the alkylation step.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| N-alkylation (solvent-free) | Imidazole + tert-butyl chloroacetate + K2CO3, 0–60 °C, 4–6 h | Imidazol-1-yl-acetic acid tert-butyl ester | 66 | Simple isolation by water addition and filtration |
| Hydrolysis | Ester + water, 90–95 °C, 2 h | Imidazol-1-yl-acetic acid | Quantitative | Clear solution indicates completion |
| Hydrochloride salt formation | Acid treatment (HCl) | Imidazol-1-yl-acetic acid hydrochloride | 84 | White crystalline solid |
Hydrolysis and Salt Formation
The tert-butyl ester intermediate undergoes aqueous hydrolysis at elevated temperatures (90–95 °C) to yield the free acid. Subsequent treatment with hydrochloric acid converts the acid to its dihydrochloride salt , isolable as a white crystalline solid with high purity and yield.
Control of Impurities
A critical aspect of the preparation is controlling the formation of di-acid impurities resulting from di-alkylation of imidazole. This is managed by carefully controlling the molar equivalents of tert-butyl chloroacetate. Using equimolar amounts minimizes di-acid impurity to less than 0.5%, whereas excess haloester increases impurity levels significantly.
| Molar Equivalent of tert-butyl chloroacetate | Di-acid Impurity (%) | HPLC Purity (%) |
|---|---|---|
| 1.00 | <0.50 | High |
| 1.10 | 4.49 | Lower |
Alternative Solvent-Based Methods
Previous methods employed various organic solvents (e.g., dichloromethane, DMF, toluene, ethyl acetate) for N-alkylation, extraction, and crystallization steps. These methods often involve multiple solvent exchanges and purification steps, increasing environmental and operational burdens. The solvent-free method provides a greener, more straightforward alternative.
Summary Table of Preparation Method
| Step No. | Reaction Step | Reagents/Conditions | Product | Key Features |
|---|---|---|---|---|
| 1 | N-alkylation (solvent-free) | 1-methylimidazole + tert-butyl chloroacetate + K2CO3, 0–60 °C, 4–6 h | 1-methylimidazol-5-yl-acetic acid tert-butyl ester (hypothetical) | High yield, no solvent, simple workup |
| 2 | Hydrolysis | Water, 90–95 °C, 2 h | 1-methylimidazol-5-yl-acetic acid | Quantitative conversion |
| 3 | Salt formation | HCl treatment | This compound | White crystalline salt, high purity |
Research Findings and Notes
- The solvent-free method reduces environmental impact by avoiding hazardous solvents and simplifying purification.
- Control of molar ratios is essential to minimize impurities.
- The method is scalable and suitable for industrial synthesis.
- Characterization techniques such as IR, NMR, and mass spectrometry confirm product identity and purity.
- The approach has been successfully applied to related imidazole derivatives, indicating its adaptability.
Q & A
Q. What are the recommended synthetic routes for 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazole derivatives. For example:
Imidazole Functionalization : Introduce the 1-methyl group via alkylation of the imidazole ring under basic conditions (e.g., K₂CO₃ in DMF) .
Amino Acid Formation : Couple the dimethylamino group to the imidazole core using reductive amination or nucleophilic substitution. A common approach involves reacting 1-methyl-1H-imidazole-5-carbaldehyde with dimethylamine in the presence of a reducing agent (e.g., NaBH₃CN) .
Acidification and Salt Formation : Treat the free base with hydrochloric acid to form the dihydrochloride salt.
- Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products. Monitor purity via HPLC or TLC .
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole alkylation | K₂CO₃, DMF, CH₃I | 65–75 | |
| Reductive amination | NaBH₃CN, MeOH | 50–60 | |
| Salt formation | HCl (g), EtOH | >90 |
Q. How can researchers characterize this compound’s structural and chemical properties?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm the imidazole ring (δ 7.2–7.8 ppm for aromatic protons) and dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₉H₁₅Cl₂N₃O₂; expected [M+H]⁺ = 276.05) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content (~22.5% w/w) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the dihydrochloride salt. For biological assays, prepare stock solutions in PBS (pH 7.4) or saline .
- Stability :
- Thermal : Decomposes above 200°C; store at –20°C for long-term stability .
- pH Sensitivity : Stable in acidic conditions (pH 3–5); avoid alkaline buffers to prevent deprotonation .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) .
- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., histamine receptors) .
- Functional Assays : Test inhibition/activation of enzymatic activity (e.g., kinase assays) using fluorescence-based substrates .
- Key Data Contradictions : Address discrepancies between computational predictions and experimental results by validating docking outcomes with mutagenesis studies .
Q. What strategies are effective for resolving stability issues during in vitro bioactivity studies?
- Methodological Answer :
- Degradation Pathways : Identify hydrolytic or oxidative degradation products via LC-MS. For example, monitor cleavage of the acetic acid moiety under high pH .
- Stabilization Methods :
Use antioxidants (e.g., ascorbic acid) in cell culture media.
Encapsulate in liposomes to protect from enzymatic degradation .
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and quantify degradation kinetics .
Q. How to address contradictory data in biological activity across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (cell lines, incubation time, solvent controls). For example, discrepancies may arise from differences in serum protein binding .
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables .
- Standardization : Adopt harmonized protocols (e.g., NIH Guidelines for Dose-Response Studies) to improve reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
